molecular formula C14H9BrN2O B13704901 5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde

5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde

Cat. No.: B13704901
M. Wt: 301.14 g/mol
InChI Key: KJPFGGQVKRSTBT-UHFFFAOYSA-N
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Description

5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a naphthyl group at the 4-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-Bromo-4-(1-naphthyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(1-naphthyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the imidazole ring allows for interactions with various biological molecules, while the naphthyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Naphthyl)imidazole-2-carbaldehyde: Lacks the bromine substitution at the 5-position.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Substitutes the naphthyl group with a phenyl group.

    5-Bromo-4-(2-naphthyl)imidazole-2-carbaldehyde: Substitutes the 1-naphthyl group with a 2-naphthyl group.

Uniqueness

5-Bromo-4-(1-naphthyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents, which can influence its reactivity and binding properties. The presence of the bromine atom can facilitate further functionalization through substitution reactions, while the naphthyl group can enhance interactions with hydrophobic environments.

Properties

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

5-bromo-4-naphthalen-1-yl-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C14H9BrN2O/c15-14-13(16-12(8-18)17-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17)

InChI Key

KJPFGGQVKRSTBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(NC(=N3)C=O)Br

Origin of Product

United States

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